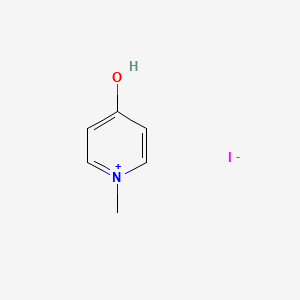
4-Hydroxy-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H10INO. It is a pyridinium derivative, characterized by the presence of a hydroxymethyl group at the 4-position and a methyl group at the 1-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpyridin-1-ium iodide typically involves the reaction of 4-hydroxymethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 4-methyl-1-methylpyridin-1-ium iodide.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions include 4-carboxy-1-methylpyridin-1-ium iodide, 4-methyl-1-methylpyridin-1-ium iodide, and various substituted derivatives .
Scientific Research Applications
4-Hydroxy-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methylpyridine: Lacks the iodide ion, making it less reactive in certain chemical reactions.
1-Methyl-4-pyridone: Contains a carbonyl group instead of a hydroxymethyl group, leading to different chemical properties.
4-Methylpyridine: Lacks the hydroxymethyl group, resulting in reduced hydrogen bonding capability.
Uniqueness
4-Hydroxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring, which enhances its reactivity and versatility in various chemical reactions. Its iodide ion also contributes to its distinct properties, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
32188-15-1 |
|---|---|
Molecular Formula |
C6H8INO |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C6H7NO.HI/c1-7-4-2-6(8)3-5-7;/h2-5H,1H3;1H |
InChI Key |
LTOAEJZFPGKZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


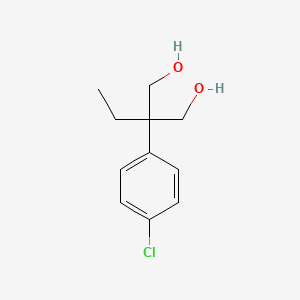
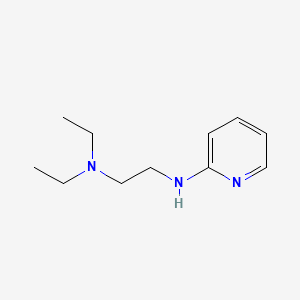
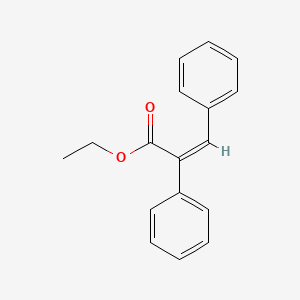
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
silane](/img/structure/B14696848.png)
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
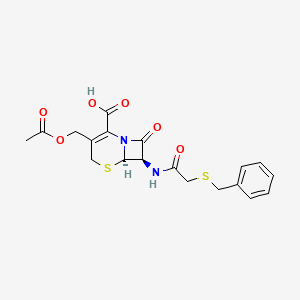

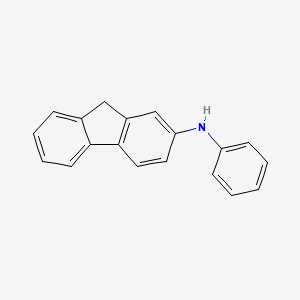
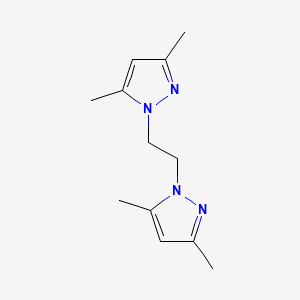
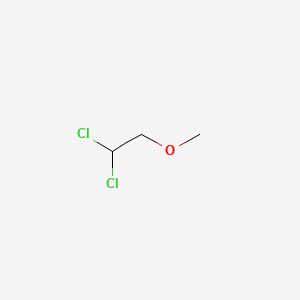
![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

